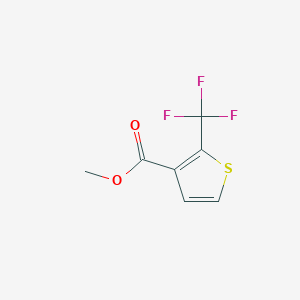

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate

Beschreibung

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 3. The CF₃ group confers electron-withdrawing properties, modulating the electron density of the thiophene ring, while the ester group enhances solubility in organic solvents. This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its stability and reactivity in cross-coupling reactions .

Eigenschaften

IUPAC Name |

methyl 2-(trifluoromethyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2S/c1-12-6(11)4-2-3-13-5(4)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYONUKOBXWFJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-(Trifluormethyl)thiophen-3-carboxylat beinhaltet typischerweise die Reaktion von 2-(Trifluormethyl)thiophen-3-carbonsäure mit Methanol in Gegenwart eines Katalysators. Diese Veresterungsreaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung effizientere und skalierbarere Verfahren umfassen, wie z. B. kontinuierliche Fließreaktoren. Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-(Trifluormethyl)thiophen-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Trifluormethylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile Substitutionsreaktionen beinhalten oft Reagenzien wie Natriumhydrid oder Kalium-tert-butoxid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C8H6F3O2S

- Molecular Weight : Approximately 240.2 g/mol

- Structure : The compound features a thiophene ring with a trifluoromethyl group and a carboxylate ester, which enhances its lipophilicity and metabolic stability.

Pharmaceutical Applications

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate has garnered attention for its potential in drug development:

- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties, particularly against resistant strains such as Mycobacterium tuberculosis and Staphylococcus aureus. Its trifluoromethyl group enhances interaction with biological targets, making it effective as an antimicrobial agent.

- Antitumor Properties : Studies have shown that methyl 2-(trifluoromethyl)thiophene-3-carboxylate demonstrates cytotoxic effects on various cancer cell lines. For instance, in vitro assays reveal significant reductions in cell viability in glioblastoma cells, indicating its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in bacterial metabolism, which could lead to therapeutic applications against antibiotic-resistant infections.

Material Science Applications

The unique properties of methyl 2-(trifluoromethyl)thiophene-3-carboxylate also lend themselves to applications in material science:

- Organic Electronics : The compound's structural characteristics make it suitable for the development of organic light-emitting diodes (OLEDs) and conductive polymers. Its ability to form stable thin films can be advantageous in electronic device fabrication.

To illustrate the antimicrobial efficacy of methyl 2-(trifluoromethyl)thiophene-3-carboxylate compared to other compounds, the following table summarizes Minimum Inhibitory Concentration (MIC) values against key bacterial strains:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Methyl 2-(trifluoromethyl)thiophene-3-carboxylate | TBD | Mycobacterium tuberculosis |

| Compound A | 0.16 | MRSA |

| Compound B | 0.25 | Mycobacterium tuberculosis |

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

A study evaluated the cytotoxic effects of methyl 2-(trifluoromethyl)thiophene-3-carboxylate on human glioblastoma cells. The results showed a dose-dependent decrease in cell viability:This data indicates significant potential for further development as an anticancer agent.Concentration (µM) % Cell Viability 10 85 25 65 50 45 100 15 -

Antimicrobial Efficacy :

In a comparative study against resistant bacterial strains, methyl 2-(trifluoromethyl)thiophene-3-carboxylate demonstrated promising antibacterial activity, warranting further investigation into its mechanisms of action and therapeutic applications.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-2-(Trifluormethyl)thiophen-3-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie leicht Zellmembranen durchdringen kann. Im Inneren der Zelle kann sie mit verschiedenen Enzymen und Proteinen interagieren und deren Aktivität modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physicochemical Properties

- Lipophilicity (logP): The target compound’s CF₃ and methyl ester groups contribute to moderate lipophilicity (estimated logP ~2.5). Ethyl 2-amino-4-(2-(trifluoromethyl)phenyl)thiophene-3-carboxylate () has a higher logP (~3.0) due to the ethyl ester and trifluoromethylphenyl group, while the amino group slightly counteracts this by increasing polarity . The sulfonamido-bromopropyl derivative () exhibits higher logP (~3.8) owing to its bulky hydrophobic substituents .

- Solubility: The target compound is sparingly soluble in water but dissolves well in THF, DCM, and DMF. The benzodioxole-containing analog () shows reduced solubility in non-polar solvents due to hydrogen-bonding carbamoyl groups .

- Reactivity: The CF₃ group in the target compound directs electrophilic substitutions to the 5-position of the thiophene ring. Bromine in the sulfonamido derivative () facilitates nucleophilic substitutions or cross-couplings . The amino group in ’s compound enables diazotization or acylation reactions .

Biologische Aktivität

Methyl 2-(trifluoromethyl)thiophene-3-carboxylate is a compound with significant biological activity, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a trifluoromethyl group and a carboxylate ester. Its molecular formula is C₇H₆F₃O₂S, with a molecular weight of approximately 240.2 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and targets.

Overview of Biological Activity

Research indicates that methyl 2-(trifluoromethyl)thiophene-3-carboxylate exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. Studies suggest that its lipophilic nature allows it to penetrate bacterial membranes effectively, enhancing its antimicrobial properties .

- Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. The presence of the trifluoromethyl group is correlated with increased cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

- Enzyme Inhibition : Methyl 2-(trifluoromethyl)thiophene-3-carboxylate has been identified as an inhibitor of specific bacterial enzymes involved in metabolic pathways. This inhibition could pave the way for developing therapeutic agents against resistant bacterial strains .

The biological activity of methyl 2-(trifluoromethyl)thiophene-3-carboxylate can be attributed to several mechanisms:

- Hydrogen Bonding : The trifluoromethyl group can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Electrophilic Interactions : The compound may participate in electrophilic reactions that modify enzyme activity, which is critical for its antimicrobial effects.

- Increased Lipophilicity : The lipophilic character due to halogen substituents facilitates better cell membrane penetration, leading to improved bioavailability and efficacy against microbial targets .

Antimicrobial Activity

A study assessed the minimum inhibitory concentration (MIC) of methyl 2-(trifluoromethyl)thiophene-3-carboxylate against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA). Results indicated that compounds with MIC values below 1 μg/mL were further tested for mammalian cell cytotoxicity using Vero cells. The selectivity index (SI), calculated as IC₅₀/MIC, demonstrated a favorable safety profile for several derivatives .

| Compound | MIC (μg/mL) | IC₅₀ (μg/mL) | Selectivity Index |

|---|---|---|---|

| Methyl 2-(trifluoromethyl)thiophene-3-carboxylate | <1 | >1000 | >1000 |

| Reference Compound (Isoniazid) | 0.05 | 10 | 200 |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF-7, MDA-MB-231) showed that methyl 2-(trifluoromethyl)thiophene-3-carboxylate exhibited significant antiproliferative effects. The compound demonstrated an IC₅₀ value of approximately 1.31 μM against MCF-7 cells, indicating substantial cytotoxic potential .

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 1.31 |

| MDA-MB-231 | 0.37 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.